molecular formula C11H10BrNO3 B1413844 Ethyl 5-bromo-2-cyano-4-methoxybenzoate CAS No. 1805414-07-6

Ethyl 5-bromo-2-cyano-4-methoxybenzoate

Cat. No.: B1413844
CAS No.: 1805414-07-6
M. Wt: 284.11 g/mol
InChI Key: QJMKIGVVOLYJKA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-cyano-4-methoxybenzoate typically involves the bromination of 2-cyano-4-methoxybenzoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Hydrolysis: The major product is 5-bromo-2-cyano-4-methoxybenzoic acid.

    Reduction: The major product is 5-bromo-2-amino-4-methoxybenzoate.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the molecule. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Ethyl 5-bromo-2-cyano-4-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-2-methoxybenzoate:

    Ethyl 5-bromo-2-cyano-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.

    Ethyl 5-chloro-2-cyano-4-methoxybenzoate: Substitutes chlorine for bromine, affecting its chemical properties and reactivity.

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-9(12)10(15-2)4-7(8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMKIGVVOLYJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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